

# "4-(4-Benzylpiperazin-1-yl)benzaldehyde" CAS number

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## Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B060489

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An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)benzaldehyde

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, a key intermediate in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and its pivotal role as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Compound Identification and Properties

**4-(4-Benzylpiperazin-1-yl)benzaldehyde** is a disubstituted aromatic compound featuring a central benzaldehyde ring functionalized with a benzylpiperazine moiety. This unique combination of a reactive aldehyde group and a pharmacologically significant piperazine scaffold makes it a versatile building block in synthetic chemistry.

The definitive identifier for this compound is its CAS Number: 166438-88-6<sup>[1][2]</sup>.

## Physicochemical Characteristics

A summary of the key physicochemical properties is presented below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

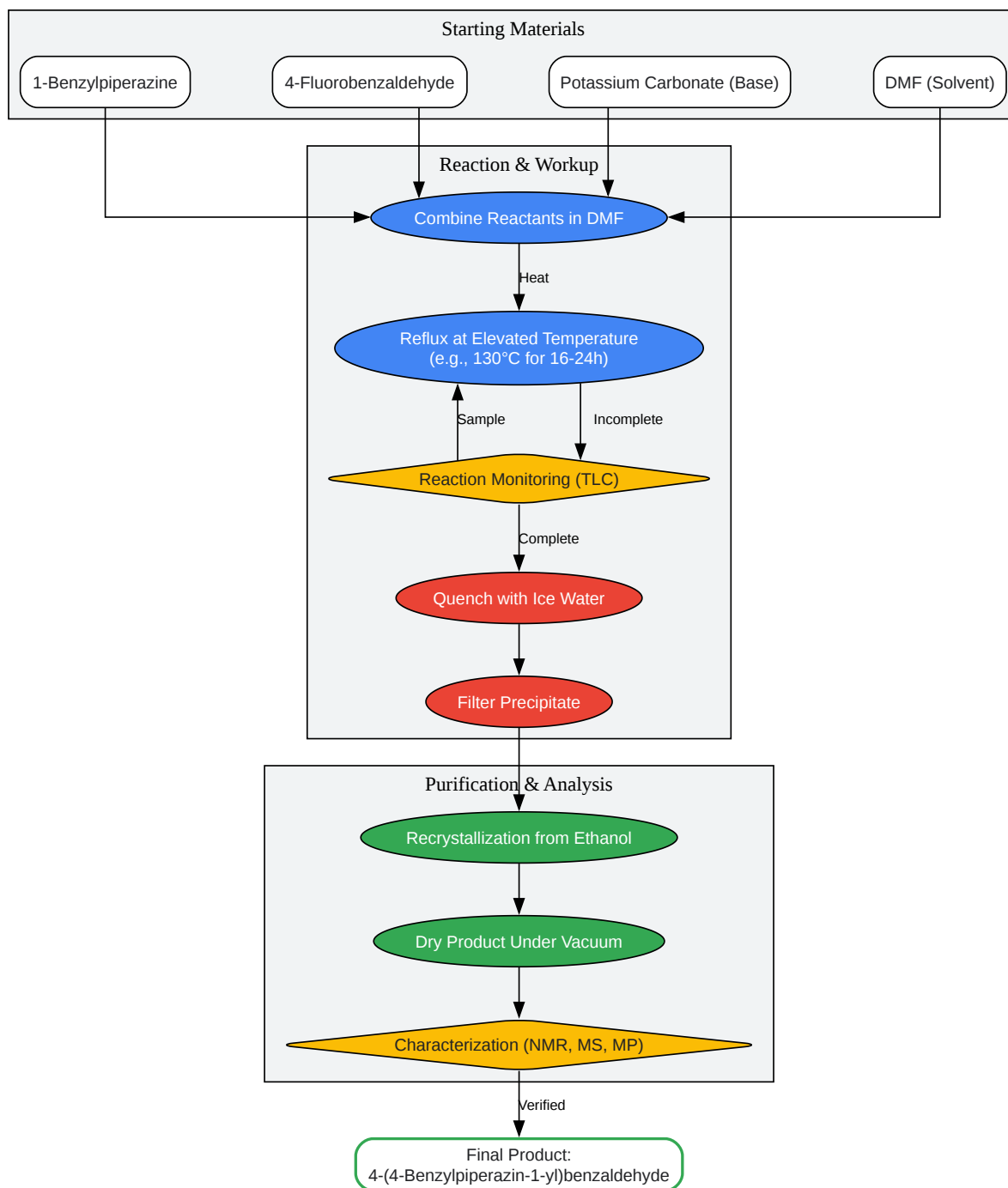
Property	Value	Source(s)
CAS Number	166438-88-6	[1][2]
Molecular Formula	C18H20N2O	[1][3]
Molecular Weight	280.37 g/mol	[1][3]
Appearance	Solid	[3]
Melting Point	73-75 °C	[1]
InChI Key	JDWZUVQRUPAVPK-UHFFFAOYSA-N	[3]
SMILES	<chem>O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1</chem>	[3]

## Strategic Synthesis Pathway

The synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is typically achieved through a nucleophilic aromatic substitution reaction. This well-established method provides a reliable and efficient route to the target compound. The causality behind this choice lies in the high reactivity of an activated aryl halide (like 4-fluorobenzaldehyde) with a secondary amine (1-benzylpiperazine) in the presence of a base. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, making the para-position susceptible to nucleophilic attack by the piperazine nitrogen.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.



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Caption: Workflow for the synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.

## Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion of each step and subsequent analytical confirmation ensures the integrity of the final product. The methodology is adapted from similar syntheses of N-arylpiperazine derivatives[4][5].

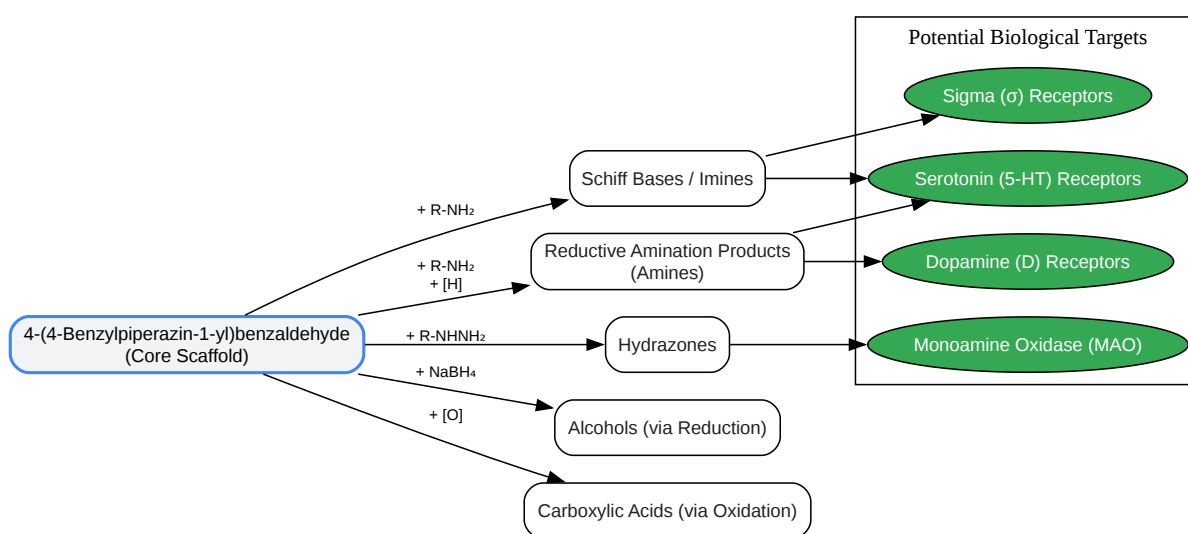
- **Reaction Setup:** To a solution of 4-fluorobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add 1-benzylpiperazine (2.0 eq) and potassium carbonate (1.5 eq). The use of excess benzylpiperazine helps to drive the reaction to completion and can also act as a scavenger for any generated hydrofluoric acid, although the primary base, K<sub>2</sub>CO<sub>3</sub>, neutralizes the acid.
- **Heating:** Stir the reaction mixture at an elevated temperature (e.g., 130°C) for 16-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorobenzaldehyde spot is consumed.
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice water. This step is crucial as it precipitates the solid product while the inorganic salts and excess starting materials remain in the aqueous phase.
- **Filtration:** Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as ethanol, to yield the purified **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.
- **Drying and Characterization:** Dry the purified solid under vacuum. Confirm the structure and purity of the final compound using standard analytical techniques:
  - <sup>1</sup>H NMR: To confirm the presence of aromatic, aldehydic, and piperazine protons.
  - <sup>13</sup>C NMR: To verify the carbon framework.
  - Mass Spectrometry: To confirm the molecular weight (m/z [M+H]<sup>+</sup>).
  - Melting Point Analysis: To assess purity, comparing it to the literature value (73-75 °C)[1].

# The Benzylpiperazine-Benzaldehyde Scaffold in Drug Discovery

The title compound serves as a critical starting point for the synthesis of a diverse range of pharmacologically active molecules. The benzylpiperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS)[6][7][8]. The benzaldehyde moiety provides a reactive handle for further chemical modifications, allowing for the exploration of vast chemical space.

## Role as a Versatile Chemical Intermediate

The diagram below illustrates how **4-(4-Benzylpiperazin-1-yl)benzaldehyde** acts as a central hub for generating diverse molecular libraries. The aldehyde group can be readily transformed into various functional groups, leading to derivatives with potentially distinct biological activities.



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Caption: Derivatization potential of the core scaffold for drug discovery.

## Causality in Pharmacological Activity

- **Benzylpiperazine Moiety:** This group is known to interact with various CNS receptors. The nitrogen atoms can act as hydrogen bond acceptors, and the benzyl group can engage in hydrophobic or  $\pi$ - $\pi$  stacking interactions within receptor binding pockets. Derivatives of benzylpiperazine have shown high affinity for sigma-1 ( $\sigma$ 1R) and serotonin (5-HT1A) receptors, which are important targets for treating pain and psychiatric disorders[9][10][11].
- **Benzaldehyde Moiety:** While primarily a synthetic handle, the benzaldehyde core itself can influence a molecule's properties. Studies have shown that benzaldehyde can act as an absorption promoter, potentially enhancing the bioavailability of drugs by increasing cell membrane permeability[12][13]. This dual functionality—a reactive site for diversification and a potential pharmacokinetic modulator—enhances the value of this scaffold.

## Application in Lead Compound Synthesis

The true utility of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is realized in its application as a precursor for more complex drug candidates. For instance:

- **Antinociceptive Agents:** By reacting the aldehyde with various amines and subsequent modifications, novel ligands for the  $\sigma$ 1 receptor have been developed. These compounds have shown promising antinociceptive and anti-allodynic effects in preclinical models of pain[9].
- **MAO Inhibitors:** The condensation of similar benzaldehyde-piperazine structures with thiazolylhydrazine has yielded potent and selective monoamine oxidase-A (MAO-A) inhibitors, which are targets for antidepressant therapies[4].

The strategic selection of reactants to combine with the aldehyde group allows medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[14].

## Conclusion

**4-(4-Benzylpiperazin-1-yl)benzaldehyde** (CAS: 166438-88-6) is more than a simple chemical; it is a strategically designed intermediate that embodies key principles of modern medicinal chemistry. Its robust synthesis, combined with the pharmacologically relevant benzylpiperazine core and the synthetically versatile aldehyde handle, makes it an invaluable tool for researchers and scientists. Its application enables the efficient generation of diverse chemical libraries, accelerating the discovery and development of next-generation therapeutics for a range of diseases, particularly those affecting the central nervous system.

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